molecular formula C21H26N2O4 B2626819 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide CAS No. 898441-62-8

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide

Cat. No.: B2626819
CAS No.: 898441-62-8
M. Wt: 370.449
InChI Key: IFZUQOCNRMGQMK-UHFFFAOYSA-N
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Description

“2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide” is a chemical compound with the molecular formula C21H26N2O4. It is also known as DIMN, an androgen receptor (AR) antagonist . DIMN is an anti-androgen that effectively suppresses growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .

Scientific Research Applications

Chemical Synthesis and Rearrangements

The study by Sirakanyan et al. (2015) details a reaction involving similar isoquinoline derivatives that undergoes a Smiles-type rearrangement, revealing new pathways for synthesizing compounds with potential biological interest. This rearrangement has been investigated for its utility in creating diverse structures with good-excellent yields, indicating the chemical flexibility and potential for derivatization of compounds related to the subject chemical (Sirakanyan et al., 2015).

Antimicrobial Activity

Novel synthesis approaches for isoquinoline derivatives, as discussed by Rao et al. (2020), lead to compounds with antimicrobial properties. This research underscores the potential of such chemicals in developing new antimicrobial agents, highlighting their relevance in addressing resistance to existing treatments (Rao et al., 2020).

Structural Analysis and Molecular Modeling

Paronikyan et al. (2018) developed diamino derivatives of pyrano-[3,4-c]pyridines and 5,6,7,8-tetrahydroisoquinolines, showcasing the importance of structural analysis and molecular modeling in understanding the properties and potential applications of these compounds. The study provides insight into the structural characteristics necessary for antimicrobial activity, demonstrating the compound's potential in drug development (Paronikyan et al., 2018).

Atypical Antidepressant Activity

Research on cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline by Griffith et al. (1984) highlights the potential of isoquinoline derivatives as atypical antidepressants. This work illustrates the drug discovery process, from molecular modeling to synthesis and pharmacological evaluation, indicating the therapeutic potential of structurally similar compounds (Griffith et al., 1984).

Mechanism of Action

DIMN, which is “2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide”, acts as an androgen receptor (AR) antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-3-23(4-2)21(25)15-27-20-14-26-18(11-19(20)24)13-22-10-9-16-7-5-6-8-17(16)12-22/h5-8,11,14H,3-4,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZUQOCNRMGQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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